2-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole
Description
This compound features a pyrrolidinyl-triazole scaffold substituted with a 4-(trifluoromethyl)benzoyl group. The triazole ring, a nitrogen-rich heterocycle, is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective 1,2,3-triazole formation . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it pharmacologically relevant for targeting hydrophobic binding pockets.
Properties
IUPAC Name |
[3-(triazol-2-yl)pyrrolidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O/c15-14(16,17)11-3-1-10(2-4-11)13(22)20-8-5-12(9-20)21-18-6-7-19-21/h1-4,6-7,12H,5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISIQUVIYHTKJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction between an alkyne and an azide to form the triazole ring . The pyrrolidine ring can be introduced through a series of reactions involving the appropriate starting materials and reagents. The trifluoromethyl group is often introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties . Research indicates that compounds with similar structures can exhibit significant antifungal and antibacterial activities. For instance:
- Antifungal Activity : Triazole derivatives have been shown to inhibit fungal growth effectively. A study highlighted that certain triazoles demonstrated enhanced antifungal activity against strains like Aspergillus flavus and Candida albicans, outperforming traditional antifungal agents like fluconazole .
- Antibacterial Activity : Compounds related to 1,2,3-triazoles have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Some hybrids exhibited minimum inhibitory concentrations (MIC) comparable to or lower than established antibiotics .
Anticancer Potential
The triazole scaffold is also considered a promising structure for developing anticancer agents. Research has indicated that certain triazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including enzyme inhibition and receptor modulation .
Anti-inflammatory Effects
Some studies suggest that triazole derivatives may possess anti-inflammatory properties. These compounds could potentially inhibit inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation .
Material Science Applications
Beyond pharmacological uses, triazoles are being explored in material science for their potential as:
- Corrosion Inhibitors : The unique chemical properties of triazoles allow them to form protective layers on metal surfaces, preventing corrosion.
- Agrochemicals : Triazole derivatives are being investigated for their efficacy as fungicides in agriculture due to their ability to disrupt fungal cell membranes .
Case Study 1: Antifungal Activity
A series of 1,2,4-triazole derivatives were synthesized and tested against various fungal strains. Results showed that several compounds exhibited MIC values significantly lower than those of conventional antifungals. For example, one derivative showed an MIC of 0.01 μmol/mL against Gibberella nicotiancola, indicating its potential as a new antifungal agent .
Case Study 2: Antibacterial Efficacy
In another study focusing on antibacterial activity, a set of quinolone-triazole hybrids was synthesized and evaluated against multiple bacterial strains. One compound demonstrated an MIC of 0.125 μg/mL against S. aureus, showcasing the potential of triazole derivatives in combating resistant bacterial infections .
Mechanism of Action
The mechanism of action of 2-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Analogues
Compound 2ab (1-(1-(4-Fluorobenzyl)pyrrolidin-3-yl)-4-(2-(3,4-dichlorobenzyloxy)-5-fluorophenyl)-1H-1,2,3-triazole)
- Core Structure : Pyrrolidinyl-triazole with fluorophenyl and dichlorobenzyloxy substituents.
- Key Differences: Substituents: Lacks the trifluoromethylbenzoyl group but includes 4-fluorobenzyl and 3,4-dichlorobenzyloxy moieties. Properties: The chlorine and fluorine atoms increase electronegativity but may reduce metabolic stability compared to the trifluoromethyl group. Synthesis: Prepared via organotrifluoroborate-mediated reactions, highlighting divergent synthetic routes for halogenated analogs .
Compounds 1a and 1b (1-Heteroaryl-2-Alkoxy Oxadiazoles)
- Core Structure : Pyrrolidinyl-oxadiazole with phenylethyl and pyridyl groups.
- Key Differences: Heterocycle: Oxadiazole replaces triazole, altering hydrogen-bonding capacity and aromaticity. Substituents: Phenylethyl and pyridyl groups introduce steric bulk and basicity, contrasting with the planar trifluoromethylbenzoyl group.
Compound 4 (4-(Tetrahydro-2H-pyran-4-yl)-1-(trans-4-(4-(trifluoromethyl)benzyloxy)pyrrolidin-3-yl)-1H-1,2,3-triazole)
- Core Structure : Triazole-pyrrolidine with tetrahydropyran and benzyloxy substituents.
- Key Differences :
Comparative Data Table
Key Findings
Trifluoromethyl vs. Halogen Substituents : The target compound’s trifluoromethyl group offers superior lipophilicity and resistance to oxidative metabolism compared to chlorine/fluorine in Compound 2ab .
Heterocycle Impact : Triazoles (target, 2ab, 4) favor hydrogen-bonding interactions, while oxadiazoles (1a/1b) may enhance π-π stacking but reduce solubility .
Synthetic Flexibility: CuAAC and organotrifluoroborate methods enable modular substitution, critical for optimizing bioactivity .
Biological Activity
The compound 2-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole is a novel heterocyclic organic molecule that combines a 1,2,3-triazole ring with a pyrrolidine moiety and a trifluoromethylbenzoyl substituent. This unique structural configuration suggests potential biological activities that merit exploration. This article reviews the biological activity of this compound, drawing on existing literature and related compounds to outline its possible therapeutic applications.
Structural Characteristics
The structure of the compound can be broken down into key components:
- 1,2,3-Triazole Ring : Known for its bioactivity in medicinal chemistry, this ring system is associated with various pharmacological properties.
- Pyrrolidine Moiety : This five-membered nitrogen-containing ring can enhance the compound's interaction with biological targets.
- Trifluoromethyl Group : This substituent often improves lipophilicity and metabolic stability, facilitating better membrane permeability.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. For instance:
- Antifungal Activity : Many triazoles exhibit antifungal effects by inhibiting ergosterol synthesis in fungal cell membranes. Similar mechanisms could be hypothesized for the target compound.
- Antibacterial Properties : Triazoles have shown efficacy against various bacterial strains, suggesting potential applications in treating bacterial infections.
Antimalarial Potential
Research on similar triazole-containing compounds has indicated promising antimalarial activity. For example:
- In studies of 1H-1,2,3-triazole derivatives, some compounds demonstrated significant activity against Plasmodium falciparum, with IC50 values in submicromolar ranges .
Synthesis and Evaluation of Triazole Derivatives
Several studies have focused on synthesizing triazole derivatives and evaluating their biological activities:
-
Antimalarial Studies : A study synthesized 1H-1,2,3-triazole derivatives from 2-amino-1,4-naphthoquinones and evaluated their activity against Plasmodium species. Compounds showed low cytotoxicity while demonstrating significant antimalarial effects .
Compound IC50 (μM) Selectivity Index (SI) Compound 8 0.8 343 Compound 11 <5 494.8 - Cytotoxicity Assessments : The cytotoxicity of various triazole derivatives was assessed against mammalian cell lines (HepG2 and Vero), revealing promising selectivity for cancer cells over normal cells .
The precise mechanism of action for This compound remains to be elucidated. However, triazoles generally act by:
- Inhibiting Enzyme Activity : Many triazoles inhibit enzymes critical for pathogen survival or proliferation.
- Modulating Receptor Interactions : The structural features may allow this compound to interact with specific biological receptors or enzymes.
Q & A
Q. What synthetic strategies are most effective for constructing the 1,2,3-triazole core in this compound?
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for regioselective 1,2,3-triazole formation. For example, terminal alkynes react with azides under mild conditions (>95% conversion) to yield 1,4-disubstituted triazoles . Adaptations for solid-phase synthesis are compatible with polar supports, enabling modular incorporation into peptide backbones or heterocyclic systems . For this compound, functionalization of the pyrrolidine moiety with a 4-(trifluoromethyl)benzoyl group may require post-cycloaddition acylation steps .
Q. How can NMR and LCMS be optimized to characterize this compound’s regiochemistry and purity?
- NMR : Use - and -NMR to confirm regiochemistry. For instance, the triazole proton typically appears as a singlet near δ 7.5–8.5 ppm, while pyrrolidine protons show splitting patterns (e.g., δ 2.06–2.58 ppm for pyrrolidinyl protons in related compounds) .
- LCMS : High-resolution ESI-MS can verify molecular ions (e.g., m/z 727 [M+H] in analogous trifluoromethylated compounds). Retention times under MeCN/water gradients (0.1% formic acid) aid in purity assessment .
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound, and how can SHELX software address them?
X-ray crystallography using SHELXL is critical for resolving conformational flexibility in the pyrrolidine-triazole system. Challenges include:
- Disorder in the trifluoromethyl group : Apply rigid-bond restraints and anisotropic displacement parameters.
- Twinned crystals : Use SHELXD for structure solution and SHELXE for density modification in high-throughput pipelines . Example: A related pyrrolidinyl triazole structure required iterative refinement of torsional angles to resolve benzoyl group orientation .
Q. How do substituents on the benzoyl and triazole moieties influence biological activity (e.g., mPTP inhibition)?
Structure-activity relationship (SAR) studies reveal:
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity, critical for membrane permeability.
- Pyrrolidine substitution : 3-Position substitution (e.g., dichlorobenzyl groups) improves binding affinity to mitochondrial targets, as shown in mPTP blocker analogs .
- Triazole electronics : Electron-withdrawing groups on the triazole modulate hydrogen-bonding interactions with active sites .
Q. How can contradictory biological activity data between studies be resolved?
Discrepancies in fungicidal vs. mitochondrial activity may arise from:
- Assay conditions : Varying pH or ionic strength affects trifluoromethyl group protonation.
- Substituent positioning : Meta vs. para substitution on the benzoyl ring alters steric hindrance (e.g., 4-fluorophenyl vs. 3,4-dichlorophenyl derivatives in mPTP assays) . Mitigation: Cross-validate using isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
Q. What strategies improve synthetic yield in multi-step functionalization of the pyrrolidine ring?
- Protecting groups : Use tert-butyl carbamate (Boc) for pyrrolidine amines during acylation, followed by HCl/dioxane deprotection (yield: ~100% in analogous syntheses) .
- Microwave-assisted synthesis : Reduces reaction time for CuAAC steps (e.g., 50°C for 16 hours → 80°C for 1.5 hours with 31% yield improvement) .
Q. How can molecular docking predict binding modes to targets like TRKA kinase or fungicidal enzymes?
- Ligand preparation : Optimize protonation states of the triazole and benzoyl groups at physiological pH.
- Docking software : Use AutoDock Vina with force fields accounting for trifluoromethyl hydrophobicity. Example: Analogous trifluoromethylated triazoles showed π-π stacking with TRKA kinase phenylalanine residues and hydrogen bonding via the triazole nitrogen .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
